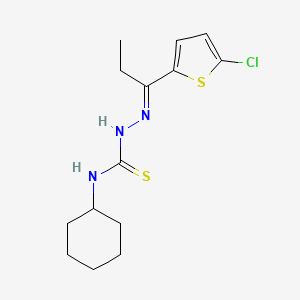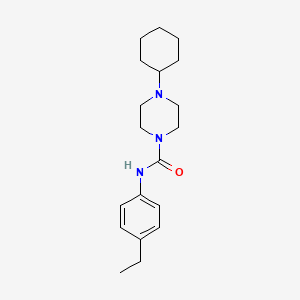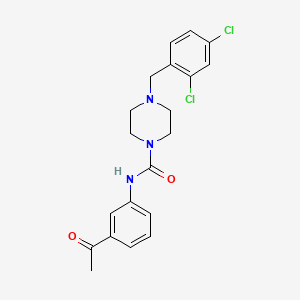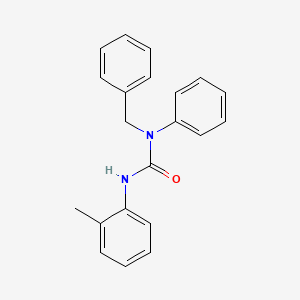
N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea
Overview
Description
N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as Compound 1, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This molecule has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug.
Mechanism of Action
N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 exerts its pharmacological effects by inhibiting the activity of specific enzymes and receptors. For example, N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has been shown to inhibit PDE10A, which leads to an increase in cAMP and dopamine signaling. This increase in signaling has been shown to improve cognitive function and reduce motor deficits in animal models of schizophrenia and Huntington's disease. Additionally, N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has been shown to inhibit the activity of the cannabinoid receptor CB1, which has been implicated in the treatment of obesity and metabolic disorders.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has been shown to have several biochemical and physiological effects. For example, studies have shown that N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 can improve cognitive function and reduce motor deficits in animal models of schizophrenia and Huntington's disease. Additionally, N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 is that it has been extensively studied in preclinical models, which provides a strong foundation for further research. Additionally, N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has shown promising results in several disease models, which suggests that it may have broad therapeutic potential. However, one limitation of N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for the research of N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1. One potential direction is to further investigate its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 in humans. Finally, there is a need to develop more potent and selective inhibitors of PDE10A, which may have improved therapeutic potential compared to N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1.
Scientific Research Applications
N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has been extensively studied for its potential in treating various diseases such as cancer, inflammation, and neuropathic pain. Studies have shown that N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 inhibits the activity of several enzymes and receptors that are involved in these diseases. For example, N-(3-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea 1 has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways. Inhibition of PDE10A has been implicated in the treatment of schizophrenia and Huntington's disease.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-(1-methylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-17-7-5-11(6-8-17)15-13(18)16-12-4-2-3-10(14)9-12/h2-4,9,11H,5-8H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVMYMIQGVRAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(methoxycarbonyl)-4-(4-pyridinyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4280658.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4280660.png)
![N'-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4280667.png)
![3-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4280675.png)
![5-bromo-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B4280678.png)

![3-{[cis-2-hydroxycyclohexyl]methyl}pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4280688.png)

![3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzaldehyde N-(4-chlorophenyl)thiosemicarbazone](/img/structure/B4280700.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4280706.png)
![N-(3-{N-[(2,6-dimethyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4280731.png)


![5-bromo-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-2-thiophenecarbohydrazide](/img/structure/B4280758.png)